(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile
Description
The compound “(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile” is a thiazole-based acrylonitrile derivative characterized by a conjugated enenitrile backbone. Its structure includes:
- Thiazole ring: Substituted at the 4-position with a 3,4-dimethylphenyl group, introducing steric bulk and electron-donating methyl groups.
- E-configuration: The (2E)-stereochemistry ensures planar geometry, facilitating π-π stacking and conjugation across the system.
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-4-17-7-5-6-8-20(17)24-13-19(12-23)22-25-21(14-26-22)18-10-9-15(2)16(3)11-18/h5-11,13-14,24H,4H2,1-3H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSALKKHTQPHAH-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile , also referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature and research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
1. Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. In particular, studies conducted by the National Cancer Institute (NCI) have shown that compounds similar to the target compound display notable antimitotic activity against various human tumor cell lines. For instance:
- In Vitro Studies : A related thiazole compound was evaluated across a panel of approximately 60 cancer cell lines, revealing mean GI50 (the concentration required to inhibit cell growth by 50%) values of around and TGI (total growth inhibition) values of .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| COLO 205 (Colon) | 15.72 | 50.68 |
| MDA-MB-231 (Breast) | 12.53 | Not reported |
These results indicate a promising anticancer profile, particularly against colon cancer cells.
2. Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural characteristics suggest potential efficacy against bacterial and fungal strains. For example:
- Activity Against Bacteria : Thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
The exact mechanism of action for the biological activity of this compound is still under investigation; however, it is believed that the thiazole ring plays a crucial role in disrupting cellular functions in target organisms or cancer cells by:
- Inhibition of Enzymes : Thiazoles are known to inhibit various enzymes that are crucial for cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its thiazole moiety is known to interact with various biological targets involved in cancer progression. For instance, compounds with similar structures have demonstrated activity against breast cancer and leukemia cell lines .
- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. Research indicates that modifications in the thiazole ring can enhance antibacterial and antifungal activities. The specific substitution patterns on the phenyl groups may influence these effects significantly .
- Anti-inflammatory Effects : Some thiazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes and other inflammatory mediators. This compound's structure suggests potential pathways for similar activity .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of compounds related to (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile:
- Anticancer Research : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations, suggesting potential for development as anticancer agents .
- Antimicrobial Screening : In another research effort, a series of thiazole-based compounds were screened for antimicrobial activity against a panel of bacterial strains. The findings revealed that modifications in substituents led to enhanced antimicrobial potency, highlighting the importance of structural optimization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison:
Structural Variations and Substituent Effects
*Calculated based on analogous structures in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
